(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-10-9-20-18(21)27(24,25)16-13-22(14-16)17(23)19(7-11-26-12-8-19)15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGFWLRDCIWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Introduction of the Sulfonyl Group: The imidazole derivative can be reacted with a sulfonyl chloride under basic conditions to form the sulfonyl-imidazole intermediate.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a diol.
Final Coupling Reaction: The final step involves coupling the sulfonyl-imidazole, azetidine, and tetrahydropyran intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The azetidine and tetrahydropyran rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares key features with other sulfonamide-linked heterocycles but differs in its unique combination of azetidine and tetrahydropyran-phenyl groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Bioactivity and Target Interactions
Evidence from bioactivity clustering () indicates that structural similarities correlate with overlapping modes of action. For instance:
- Imidazole Sulfonamides : Compounds like those in show antiproliferative activity, possibly via kinase inhibition. The target compound’s imidazole sulfonyl group may share this mechanism.
- Triazole Derivatives: While structurally distinct, triazole-thio-ethanones in highlight the role of sulfonyl groups in enhancing solubility and bioavailability.
Computational Similarity Metrics :
Physicochemical and Pharmacokinetic Properties
- LogP : The tetrahydropyran-phenyl group likely increases LogP (predicted ~3.5) compared to less lipophilic analogs in (LogP ~2.1–2.8).
Biological Activity
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an imidazole ring, a sulfonamide group, and an azetidine moiety, suggests diverse biological activities. This article delves into its synthesis, biological properties, and potential applications.
Structural Overview
The compound can be represented by the following molecular formula:
With a molecular weight of approximately 341.41 g/mol. The structural features that contribute to its biological activity include:
- Imidazole Ring : Common in many bioactive compounds, known for its role in enzyme inhibition.
- Azetidine Moiety : Provides a framework for potential interactions with biological targets.
- Sulfonamide Group : Implicated in antimicrobial and anticancer activities.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonamide Group : Via sulfonation reactions with sulfonyl chlorides.
- Acylation to Form Methanone : Utilizing acetic anhydride or similar reagents to introduce the ketone functionality.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
Antimicrobial Properties
Compounds containing imidazole and sulfonamide groups are known for their antibacterial and antifungal activities . They can disrupt bacterial DNA synthesis and cellular metabolism, making them suitable candidates for developing new antibiotics.
Anticancer Potential
The unique combination of azetidine and imidazole rings may impart anticancer properties. Studies on related compounds suggest that modifications to these rings can enhance cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Tyrosine kinase inhibitor | Anticancer |
| Sulfamethoxazole | Sulfonamide antibiotic | Antimicrobial |
| Thiamphenicol | Chloramphenicol derivative | Antibacterial |
These compounds highlight the potential therapeutic applications of this compound due to their similar mechanisms of action.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with enzyme active sites, inhibiting their function.
- Disruption of Cellular Processes : The sulfonamide group can interfere with folate synthesis in bacteria, leading to cell death.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation of the azetidine ring to introduce the 1-methylimidazole-2-sulfonyl group .
- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the azetidine and tetrahydropyran moieties . Critical parameters include solvent choice (polar aprotic solvents like DMF or THF), temperature control (often 0–80°C), and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., sulfonyl group at C3 of azetidine and phenyl group on tetrahydropyran) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~432.18 g/mol) .
- HPLC : Assess purity (>98% required for biological assays) with a C18 column and acetonitrile/water mobile phase .
Q. How does the sulfonyl group influence the compound’s reactivity?
The 1-methylimidazole-2-sulfonyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic attacks in downstream functionalization . It also improves solubility in polar solvents (logP ~1.8 predicted) .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
- Solvent Optimization : DMF increases reaction efficiency compared to DCM due to better sulfonyl chloride solubility .
- Temperature Gradients : Maintain 0–5°C during sulfonyl chloride addition to prevent imidazole ring decomposition . Reported yields range from 65–82% under optimized conditions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Comparative Analysis : Cross-reference -NMR shifts of the tetrahydropyran C4-phenyl group (δ 7.2–7.4 ppm) with analogs like (4-fluorophenyl)(1H-imidazol-2-yl)methanone (δ 7.1–7.3 ppm) to identify electronic effects .
- X-ray Crystallography : Resolve ambiguities in azetidine ring conformation (e.g., chair vs. boat) .
- DFT Calculations : Predict -NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis set .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., PI3Kγ). Key interactions include:
- Hydrogen bonding between the sulfonyl oxygen and Lys833.
- π-π stacking of the tetrahydropyran phenyl group with Phe961 .
- MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories in GROMACS .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) for large batches .
- Byproduct Mitigation : Monitor imidazole sulfone hydrolysis by TLC (Rf 0.3 in 1:1 EtOAc/hexane) and adjust pH to 6–7 .
- Thermal Stability : DSC analysis shows decomposition above 220°C, requiring strict temperature control during lyophilization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
